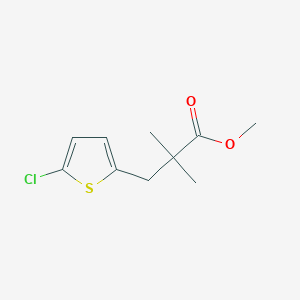

Ethyl 2-diazo-2-phenylacetate

Übersicht

Beschreibung

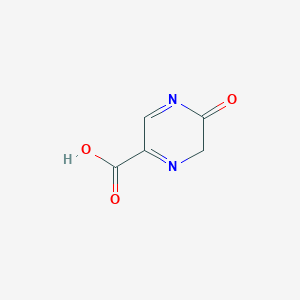

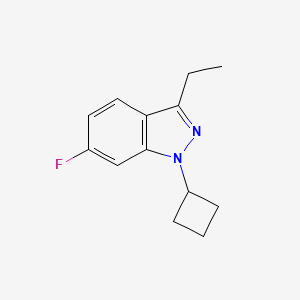

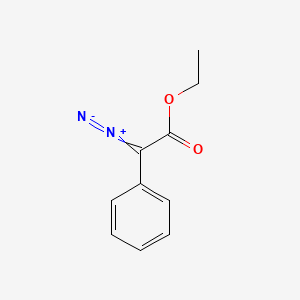

Ethyl 2-diazo-2-phenylacetate, also known as Ethyl diazophenylacetate, is a chemical compound with the molecular formula C10H10N2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of ethyl esters, copper oxide, and ethyl diazoacetate . Another method involves the carbonylation of this compound mediated by a non-gaseous carbonyl source, [Co 2 (CO) 8], which produces ketene as a key intermediate .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 190.074234 Da .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used in the formation of ketene, which is a key intermediate in the synthesis of amides . It has also been used in the formation of elusive silacycles, 2H-1,2-oxasiletes .Wissenschaftliche Forschungsanwendungen

1. Synthetic Versatility in Organic Chemistry

Ethyl 2-diazo-2-phenylacetate demonstrates significant synthetic versatility in organic chemistry. For instance, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, prepared from ethyl diazoacetate, has been the subject of systematic studies exploring the Lewis acid-induced decomposition reaction. This research provides valuable insights into the mechanistic aspects of the reaction and the factors affecting product distribution in the synthetic process (Gioiello et al., 2011).

2. Application in Heterocyclic Chemistry

The compound is used in the synthesis of substituted indazoles via [3+2] cycloaddition of benzyne and diazo compounds. This application highlights the utility of ethyl diazoacetate in creating complex heterocyclic structures, which are fundamental in developing pharmaceuticals and other organic compounds (Shi & Larock, 2011).

3. Monosaccharide Derivative Synthesis

In another research domain, reactions of ethyl 2-diazoacetate with aldehydo sugars and monosaccharide derivatives have been reported. This process, improved by the use of diethyl zinc, represents a methodology for synthesizing 3-deoxy-2-keto-ulosonic acid derivatives, which have potential applications in carbohydrate chemistry and drug development (Sarabia & López-Herrera, 2001).

4. Synthesis of Trifluoromethyl-Substituted Pyrazoles

This compound is also involved in the synthesis of trifluoromethyl-substituted pyrazoles. The research focused on the 1,3-dipolar cycloadditions and subsequent rearrangements, leading to a variety of CF3-substituted pyrazoles. This highlights its utility in synthesizing compounds with potential applications in medicinal chemistry (Gladow et al., 2014).

5. Inherent Safety in Chemical Synthesis

The compound's synthesis in flow technology has been studied to overcome the safety risks associated with its highly explosive nature. This research is crucial for enabling its use in industrial processes while maintaining safety standards (Delville et al., 2013).

Wirkmechanismus

Safety and Hazards

Ethyl 2-diazo-2-phenylacetate is used for research and development purposes and is not recommended for medicinal, household, or other uses . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-diazo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9(12-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCIOVIEGYZBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694878 | |

| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22065-57-2 | |

| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.